molecular formula C13H11NaO5S B13416378 Bisphenol F Monosulfate Sodium Salt

Bisphenol F Monosulfate Sodium Salt

Cat. No.: B13416378
M. Wt: 302.28 g/mol
InChI Key: SLTUHBZGAKLROW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Bisphenol F Monosulfate Sodium Salt involves the sulfonation of Bisphenol F. The synthetic route typically includes the reaction of Bisphenol F with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often involve controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Bisphenol F Monosulfate Sodium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Bisphenol F Monosulfate Sodium Salt involves its interaction with various molecular targets and pathways. It is known to exhibit estrogenic, progesteronic, and anti-androgenic effects . The compound can bind to estrogen receptors and activate signal transduction pathways, leading to changes in gene expression and cellular functions . Its endocrine-disrupting properties are of particular interest in toxicological studies.

Comparison with Similar Compounds

Bisphenol F Monosulfate Sodium Salt is compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Properties

Molecular Formula

C13H11NaO5S

Molecular Weight

302.28 g/mol

IUPAC Name

sodium;[4-[(4-hydroxyphenyl)methyl]phenyl] sulfate

InChI

InChI=1S/C13H12O5S.Na/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)18-19(15,16)17;/h1-8,14H,9H2,(H,15,16,17);/q;+1/p-1

InChI Key

SLTUHBZGAKLROW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.